molecular formula C12H15F2NO B2509019 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol CAS No. 415954-12-0

1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol

Cat. No.: B2509019
CAS No.: 415954-12-0
M. Wt: 227.255
InChI Key: OGCBYYLMPLGNSQ-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 2,6-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,6-difluorobenzyl chloride is reacted with piperidin-4-ol in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-[(2,6-difluorophenyl)methyl]piperidin-4-one.

    Reduction: Formation of 1-[(2,6-difluorophenyl)methyl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic outcomes.

Comparison with Similar Compounds

    1-[(2,6-Dichlorophenyl)methyl]piperidin-4-ol: Similar structure but with chlorine atoms instead of fluorine.

    1-[(2,6-Difluorophenyl)methyl]piperidine: Lacks the hydroxyl group on the piperidine ring.

    1-[(2,6-Difluorophenyl)methyl]piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness: 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol is unique due to the presence of both the hydroxyl group and the 2,6-difluorophenylmethyl group. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCBYYLMPLGNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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